Estrogen receptor-IN-1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

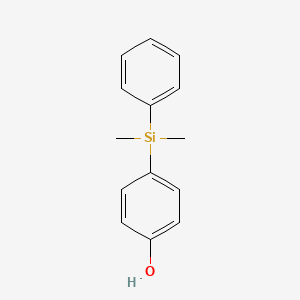

C14H16OSi |

|---|---|

Molekulargewicht |

228.36 g/mol |

IUPAC-Name |

4-[dimethyl(phenyl)silyl]phenol |

InChI |

InChI=1S/C14H16OSi/c1-16(2,13-6-4-3-5-7-13)14-10-8-12(15)9-11-14/h3-11,15H,1-2H3 |

InChI-Schlüssel |

QXIQBDCQUFEYPC-UHFFFAOYSA-N |

Kanonische SMILES |

C[Si](C)(C1=CC=CC=C1)C2=CC=C(C=C2)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Estrogen Receptor-IN-1: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen Receptor Alpha (ERα) is a key driver in the majority of breast cancers. While endocrine therapies targeting ERα have been a cornerstone of treatment, the emergence of resistance, often driven by mutations in the ESR1 gene, presents a significant clinical challenge. This has spurred the development of next-generation ERα antagonists with novel mechanisms of action. This technical guide provides an in-depth overview of the discovery and development of Estrogen Receptor-IN-1 (ER-IN-1), a potent, dual-mechanism inhibitor of ERα. ER-IN-1, also referred to as compound 16 in its initial publication, demonstrates efficacy against both wild-type and mutant forms of ERα, offering a promising new avenue for the treatment of endocrine-resistant breast cancer.

Discovery and Rationale

The development of ER-IN-1 was based on the strategy of creating dual-mechanism ER inhibitors (DMERIs). These compounds are designed to antagonize ERα through two distinct molecular interactions within the ligand-binding domain (LBD). This dual engagement is hypothesized to result in a more profound and durable inhibition of receptor activity, particularly in the context of resistance-conferring mutations.

ER-IN-1 emerged from a structure-based drug design campaign aimed at creating molecules that not only directly block the coactivator binding site, a mechanism shared by selective estrogen receptor modulators (SERMs) like tamoxifen, but also induce a non-canonical antagonist conformation of the receptor.

Quantitative Biological Data

The biological activity of this compound has been characterized in various preclinical models. The following tables summarize the key quantitative data from these studies.

| Cell Line | Target | Assay Type | IC50 (nM) | Efficacy vs. 4OHT | Efficacy vs. Fulvestrant |

| MCF-7 (WT ERα) | ERα | Cell Proliferation | 11 | Greater | Equivalent |

| MCF-7 (Y537S ERα) | ERα Mutant | Cell Proliferation | Data not explicitly quantified, but showed significant inhibition | Not Applicable | Not Applicable |

| MCF-7 (D538G ERα) | ERα Mutant | Cell Proliferation | Data not explicitly quantified, but showed significant inhibition | Not Applicable | Not Applicable |

Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines. [1] 4OHT refers to 4-hydroxytamoxifen.

| Receptor | IC50 (µM) |

| ERα | 13 |

| ERβ | 5 |

Table 2: Inhibitory Concentration of this compound against ERα and ERβ.

Mechanism of Action

This compound exhibits a dual mechanism of ERα inhibition. One of its moieties occupies the ligand-binding pocket and sterically hinders the recruitment of coactivator proteins to the Activation Function 2 (AF-2) surface, a mechanism characteristic of SERMs. Simultaneously, a second pharmacophore on the molecule induces a novel conformational change in the ERα LBD, further stabilizing an antagonist state. This dual action is effective against wild-type ERα and, importantly, retains activity against common resistance-conferring mutations like Y537S and D538G, which promote a constitutively active conformation of the receptor.

Caption: Estrogen Receptor Signaling Pathway and Inhibition by ER-IN-1.

Experimental Protocols

Synthesis of this compound (Compound 16)

The synthesis of this compound is a multi-step process. A detailed, step-by-step protocol is outlined below, based on the synthesis of related dual-mechanism estrogen receptor inhibitors with piperidine (B6355638) side chains.

Step 1: Synthesis of the Tetrasubstituted Olefin Core A McMurry coupling reaction is employed to construct the core scaffold. This involves the reductive coupling of two different ketone precursors in the presence of a low-valent titanium reagent.

Step 2: Introduction of the Piperidine Side Chain A nucleophilic substitution reaction is used to attach the piperidine-containing side chain. This typically involves the reaction of a phenolic intermediate with a suitable alkyl halide bearing the piperidine moiety.

Step 3: Final Modification and Purification The final steps may involve deprotection of protecting groups and purification of the final compound by column chromatography or high-performance liquid chromatography (HPLC) to yield this compound.

Note: The exact, detailed synthetic route for compound 16 is proprietary to the discovering institution and not fully disclosed in the public domain. The above is a generalized representation based on the synthesis of analogous compounds.

MCF-7 Cell Proliferation Assay

This assay is used to determine the effect of this compound on the proliferation of ERα-positive breast cancer cells.[2][3]

Materials:

-

MCF-7 cells

-

DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

-

Phenol (B47542) red-free DMEM/F-12 medium supplemented with 10% charcoal-stripped FBS (csFBS)

-

This compound (and other test compounds)

-

Estradiol (B170435) (E2)

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar proliferation assay reagent

-

Plate reader

Procedure:

-

Cell Culture: Maintain MCF-7 cells in DMEM/F-12 with 10% FBS.

-

Hormone Deprivation: Three to five days prior to the assay, switch the cells to phenol red-free DMEM/F-12 with 10% csFBS to deplete endogenous estrogens.

-

Seeding: Seed the hormone-deprived MCF-7 cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of this compound or other test compounds, in the presence or absence of a low concentration of estradiol (e.g., 10 pM) to stimulate proliferation. Include appropriate vehicle controls.

-

Incubation: Incubate the plates for 5-7 days.

-

Proliferation Measurement: Measure cell proliferation using a suitable assay kit (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

-

Data Analysis: Plot the proliferation data against the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the MCF-7 Cell Proliferation Assay.

Generation of ERα Mutant Cell Lines (Y537S and D538G)

The generation of stable cell lines expressing mutant ERα is crucial for evaluating the efficacy of inhibitors against clinically relevant resistance mutations. The CRISPR/Cas9 system is a common method for this purpose.[4][5][6]

Materials:

-

MCF-7 or T47D cells

-

CRISPR/Cas9 expression vector (e.g., pX458)

-

Single guide RNA (sgRNA) targeting the ESR1 locus near the mutation site

-

Single-stranded oligodeoxynucleotide (ssODN) donor template containing the desired mutation (Y537S or D538G) and a silent mutation to prevent re-cleavage

-

Transfection reagent

-

Fluorescence-activated cell sorting (FACS) instrument

-

Single-cell cloning supplies

-

Genomic DNA extraction kit

-

Sanger sequencing reagents

Procedure:

-

gRNA Design and Cloning: Design and clone the sgRNA into the CRISPR/Cas9 vector.

-

Transfection: Co-transfect the cells with the CRISPR/Cas9-sgRNA plasmid and the ssODN donor template.

-

FACS Sorting: If the CRISPR plasmid co-expresses a fluorescent marker (e.g., GFP), use FACS to isolate transfected cells.

-

Single-Cell Cloning: Plate the sorted cells at a very low density to obtain single-cell-derived colonies.

-

Expansion and Screening: Expand the individual clones and extract genomic DNA.

-

Genotyping: Use PCR and Sanger sequencing to screen for clones that have correctly incorporated the desired mutation.

-

Validation: Confirm the expression and functional consequences of the mutant ERα protein in the selected clones.

References

- 1. pnas.org [pnas.org]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. estrogen and MCF-7 proliferation assay - Cell Biology [protocol-online.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Robust Generation of Knock-in Cell Lines Using CRISPR-Cas9 and rAAV-assisted Repair Template Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]

In-Depth Technical Guide: Estrogen Receptor-IN-1 (Compound 16)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of Estrogen Receptor-IN-1, a silane-containing phenol (B47542) derivative identified as a modulator of estrogen receptor (ER) activity. This document collates the available biochemical data, outlines the experimental protocols for its characterization, and visualizes its presumed mechanism of action and experimental evaluation. This compound demonstrates inhibitory effects on both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) isoforms, with differential potency. The information presented herein is derived from the primary scientific literature and is intended to serve as a comprehensive resource for researchers in the fields of endocrinology, oncology, and medicinal chemistry.

Core Compound Properties and Mechanism of Action

This compound, also referred to as compound 16 in the primary literature, is a synthetic molecule designed to investigate the structure-activity relationship of 4-phosphinophenol derivatives and their isosteres.[1] As a silane (B1218182) derivative, it serves as a less hydrophobic structural analogue to more potent phosphine (B1218219) borane-containing ER antagonists.

The primary mechanism of action of this compound is the competitive inhibition of estrogen receptors. By binding to the ligand-binding domain of ERα and ERβ, it prevents the binding of the natural ligand, 17β-estradiol (E2), thereby modulating the transcriptional activity of these nuclear receptors. This inhibition disrupts the downstream signaling pathways that are dependent on estrogen receptor activation, which play critical roles in cell proliferation and gene expression.

Signaling Pathway

The following diagram illustrates the canonical estrogen receptor signaling pathway and the point of intervention by this compound.

Caption: Inhibition of the estrogen receptor signaling pathway by this compound.

Quantitative Data

The inhibitory potency of this compound against both ERα and ERβ has been quantified through competitive binding assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

| Compound | Target | IC50 (µM) |

| This compound (Compound 16) | ERα | 13 |

| This compound (Compound 16) | ERβ | 5 |

Data sourced from Saito H, et al. Bioorg Med Chem. 2020.[1]

Experimental Protocols

The characterization of this compound was performed using a competitive binding assay. The following is a detailed description of the methodology employed.

Estrogen Receptor Competitive Binding Assay

This assay is designed to determine the ability of a test compound to compete with a fluorescently labeled estrogen ligand for binding to the estrogen receptor. A decrease in the fluorescence polarization signal indicates displacement of the fluorescent ligand by the test compound.

Materials:

-

Estrogen Receptor α and β, ligand-binding domain (LBD)

-

Fluormone™ ES2 (fluorescently labeled estradiol)

-

ERα and ERβ screening buffers

-

Test compound (this compound)

-

Control compounds (e.g., 17β-estradiol)

-

Microplates (e.g., 384-well black, low-volume)

-

Plate reader capable of fluorescence polarization measurements

Workflow Diagram:

Caption: Workflow for the Estrogen Receptor competitive binding assay.

Detailed Procedure:

-

Preparation of Reagents:

-

Reconstitute and dilute the ERα and ERβ LBD and Fluormone™ ES2 in their respective screening buffers to the desired working concentrations as per the manufacturer's instructions.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution to generate a range of concentrations for testing.

-

-

Assay Plate Setup:

-

To the wells of a 384-well microplate, add the serially diluted this compound.

-

Include control wells containing only the vehicle (e.g., DMSO) for maximum fluorescence polarization signal and wells with a known ER antagonist for minimum signal.

-

-

Reaction and Incubation:

-

Add the working solutions of ERα or ERβ and Fluormone™ ES2 to all wells.

-

Seal the plate and incubate at room temperature for a specified period (e.g., 2-4 hours), protected from light, to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization of each well using a compatible plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the high and low controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a valuable tool compound for studying the structure-activity relationships of estrogen receptor modulators. Its inhibitory activity against both ERα and ERβ, with a preference for ERβ, provides a basis for the further design of more potent and selective ER antagonists. The experimental protocols detailed in this guide offer a standardized approach for the in vitro characterization of similar compounds. Further research is warranted to elucidate the in-cell and in-vivo efficacy and the precise molecular interactions of this compound with the estrogen receptors.

References

An In-Depth Technical Guide to Estrogen Receptor-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Estrogen Receptor-IN-1, a notable inhibitor of estrogen receptors. The document details its chemical structure, biological activity, and the experimental context of its characterization, designed for professionals in the fields of molecular biology, pharmacology, and drug discovery.

Chemical Identity and Properties

This compound, also identified as compound 16 in the primary literature, is a small molecule inhibitor of estrogen receptors alpha (ERα) and beta (ERβ). Its core structure features a phosphine-borane complex, a novel building block in medicinal chemistry designed to modulate hydrophobicity and biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Common Name | This compound (compound 16) |

| Molecular Formula | C₁₄H₁₆OSi |

| CAS Number | 74027-99-9 |

| SMILES String | OC1=CC=C(--INVALID-LINK--(C)C2=CC=CC=C2)C=C1 |

| Appearance | Colorless to light yellow oil |

Biological Activity

This compound demonstrates potent inhibitory activity against both major subtypes of the estrogen receptor. The primary quantitative measure of its efficacy is the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 2: In Vitro Inhibitory Activity of this compound [1]

| Target | IC₅₀ (µM) |

| Estrogen Receptor α (ERα) | 13.5 |

| Estrogen Receptor β (ERβ) | 13.5 |

Experimental Protocols

The following section outlines the general methodologies employed in the characterization of estrogen receptor inhibitors like this compound, based on standard practices in the field. The specific details are derived from the primary research publication by Saito H, et al.

Estrogen Receptor Inhibition Assay

The inhibitory activity of this compound was likely determined using a competitive binding assay. A generalized protocol for such an assay is as follows:

-

Preparation of Reagents :

-

Recombinant human ERα and ERβ proteins.

-

Fluorescently labeled estradiol (B170435) (e.g., Fluormone ES2).

-

Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin).

-

Serial dilutions of this compound.

-

-

Assay Procedure :

-

ERα or ERβ protein is incubated with the fluorescently labeled estradiol in the presence of varying concentrations of this compound.

-

The mixture is incubated to allow for competitive binding to reach equilibrium.

-

The fluorescence polarization or a similar detection method is used to measure the amount of fluorescently labeled estradiol bound to the receptor.

-

-

Data Analysis :

-

The data is plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

The IC₅₀ value is calculated by fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways

Estrogen receptors are transcription factors that, upon activation by estrogen, modulate the expression of a wide array of genes. This regulation occurs through both direct and indirect genomic signaling pathways. Inhibitors like this compound block these downstream effects by preventing the initial binding of estrogen to its receptor.

Classical (Genomic) Estrogen Signaling Pathway

The canonical pathway involves the binding of estrogen to ER in the cytoplasm, leading to receptor dimerization and translocation to the nucleus. The ER dimer then binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting coactivator proteins and initiating transcription.

Caption: Classical Estrogen Receptor Signaling Pathway and Point of Inhibition.

Experimental Workflow for Inhibitor Characterization

The process of identifying and characterizing a novel inhibitor like this compound follows a structured workflow, from initial screening to detailed biological evaluation.

Caption: General Workflow for the Discovery and Development of Receptor Inhibitors.

References

An In-depth Technical Guide to the Binding Affinity of Novel Ligands to Estrogen Receptors α and β

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the binding affinity of novel compounds, exemplified by the placeholder "Estrogen Receptor-IN-1," to the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Due to the absence of publicly available binding data for "this compound," this document focuses on the experimental protocols and signaling pathways that are fundamental to the characterization of any new estrogen receptor ligand.

Data Presentation: A Template for Analysis

When characterizing a novel compound, quantitative data on its binding affinity is paramount. This data is typically presented in a clear, tabular format to allow for easy comparison of potency and selectivity. The following table serves as a template for how binding affinity data for a compound like "this compound" would be presented.

| Compound | Receptor | Assay Type | Metric | Value (nM) | Notes |

| This compound | ERα | Radioligand Competition Assay | IC50 | TBD | The concentration at which 50% of the radioligand is displaced. |

| This compound | ERβ | Radioligand Competition Assay | IC50 | TBD | A lower IC50 value indicates a higher binding affinity. |

| This compound | ERα | Fluorescence Polarization Assay | Ki | TBD | The inhibition constant, which provides a more absolute measure of binding affinity. |

| This compound | ERβ | Fluorescence Polarization Assay | Ki | TBD | The selectivity for one receptor over the other can be determined by the ratio of the Ki values. |

| 17β-Estradiol (Control) | ERα | Radioligand Competition Assay | IC50 | ~0.1-1.0 | The natural ligand for estrogen receptors, used as a positive control. |

| 17β-Estradiol (Control) | ERβ | Radioligand Competition Assay | IC50 | ~0.1-1.0 | Binding affinities can vary slightly depending on the specific experimental conditions. |

TBD: To Be Determined through experimental analysis.

Experimental Protocols

The determination of binding affinity for novel compounds to estrogen receptors relies on well-established in vitro assays. The two most common methods are the radioligand binding assay and the fluorescence polarization assay.

Radioligand Competitive Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]17β-estradiol) for binding to ERα or ERβ.[1][2]

a. Materials and Reagents:

-

Purified recombinant human ERα or ERβ protein.

-

Radioligand: [3H]17β-estradiol.

-

Unlabeled 17β-estradiol (for non-specific binding determination and standard curve).

-

Test compound (e.g., this compound).

-

Assay Buffer (e.g., Tris-HCl buffer containing protease inhibitors and other stabilizing agents).

-

Hydroxyapatite (B223615) slurry or filter mats for separation of bound and free radioligand.

-

Scintillation cocktail and a scintillation counter.

b. Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound and the unlabeled 17β-estradiol.

-

Assay Setup: In a multi-well plate, combine the purified estrogen receptor protein, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time (e.g., 18-24 hours) to reach binding equilibrium.[3]

-

Separation: Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by adding a hydroxyapatite slurry, which binds the receptor-ligand complex, followed by centrifugation and washing. Alternatively, vacuum filtration through glass fiber filters can be used.

-

Quantification: Add a scintillation cocktail to the separated receptor-bound fraction and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the measured radioactivity against the logarithm of the test compound concentration. The data is then fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand.

c. Visualization of Experimental Workflow:

References

Preliminary In Vitro Evaluation of a Novel Estrogen Receptor Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the preliminary in vitro evaluation of a novel selective estrogen receptor (ER) inhibitor, designated Estrogen Receptor-IN-1. The following sections detail the experimental protocols, present key quantitative data in a structured format, and illustrate the associated biological pathways and workflows. This guide is intended to provide researchers and drug development professionals with a technical framework for the initial assessment of similar compounds targeting the estrogen receptor.

Introduction to Estrogen Receptor Signaling

Estrogen receptors (ERs) are a group of proteins activated by the hormone estrogen.[1] They are intracellular receptors that, upon ligand binding, translocate to the nucleus and act as transcription factors to regulate the expression of target genes.[1][2][3] This signaling pathway plays a critical role in various physiological processes, and its dysregulation is implicated in pathologies such as breast cancer.[4][5] Approximately 70% of breast cancers are ER-positive, making the estrogen receptor a key therapeutic target.[4][5] Inhibiting the ER can block the proliferative signals of estrogen, thereby impeding cancer cell growth.

Estrogen binding to its receptor initiates a conformational change, leading to the dissociation of heat shock proteins and receptor dimerization.[6] The activated dimer then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, recruiting co-activator or co-repressor proteins to modulate gene transcription.[2][6]

Below is a diagram illustrating the classical estrogen receptor signaling pathway.

In Vitro Bioactivity of this compound

The following tables summarize the quantitative data from a series of in vitro assays designed to characterize the bioactivity of this compound. These assays are standard methods for evaluating the potency and efficacy of novel ER inhibitors.

Table 1: Estrogen Receptor Binding Affinity

| Compound | Target | Assay Type | Ki (µM) |

| This compound | ERα | Competitive Binding | 30 |

| Reference Compound | ERα | Competitive Binding | 15 |

Data is representative of typical values obtained for novel small molecule inhibitors.[7]

Table 2: Inhibition of ER-Positive Breast Cancer Cell Proliferation

| Compound | Cell Line | Assay Type | IC50 (µM) |

| This compound | MCF-7 | MTT Assay (72h) | 0.09 |

| Reference Compound | MCF-7 | MTT Assay (72h) | 0.05 |

MCF-7 is an ER-positive breast cancer cell line.[8] The IC50 value represents the concentration of the compound that inhibits cell growth by 50%.

Table 3: Aromatase Inhibition Assay

| Compound | Assay Type | IC50 (nM) |

| This compound | Enzymatic Assay | 45 |

| Letrozole (Reference) | Enzymatic Assay | 30-60 |

Aromatase is an enzyme involved in estrogen biosynthesis, and its inhibition is a therapeutic strategy for ER-positive breast cancer.[9][10]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Estrogen Receptor Competitive Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.

Materials:

-

Human recombinant ERα

-

[3H]-17β-estradiol (radiolabeled ligand)

-

Binding assay buffer (20 mM Tris-HCl pH 8.0, 0.3 M NaCl, 1 mM EDTA pH 8.0, 10 mM 2-mercaptoethanol, 0.2 mM phenylmethylsulfonyl fluoride)

-

Test compound (this compound)

-

Unlabeled 17β-estradiol (for non-specific binding control)

-

Nitrocellulose membrane

-

Scintillation counter

Procedure:

-

Dilute human recombinant ERα in the binding assay buffer.

-

Incubate the diluted ERα with 4 nM [3H]-17β-estradiol in the presence of varying concentrations of the test compound. A control with no test compound and a non-specific binding control with a high concentration of unlabeled 17β-estradiol are also prepared.

-

Incubate the mixture at 4°C for 18 hours.[8]

-

After incubation, the mixture is filtered through a nitrocellulose membrane. The receptor-ligand complexes bind to the membrane.

-

The membrane is washed to remove unbound radioligand.

-

The radioactivity retained on the membrane is measured using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The Ki value is then calculated from the IC50 value.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the effect of the test compound on the proliferation of cancer cells.

Materials:

-

MCF-7 (ER-positive) and MDA-MB-231 (ER-negative) breast cancer cell lines

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound for 72 hours.[9] A vehicle control (e.g., DMSO) is also included.

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

Aromatase Inhibition Assay

This assay evaluates the ability of the test compound to inhibit the aromatase enzyme.

Materials:

-

Recombinant human aromatase enzyme

-

A fluorescent or radiolabeled substrate for aromatase

-

Test compound (this compound)

-

Letrozole (reference inhibitor)

-

Assay buffer

-

Microplate reader or scintillation counter

Procedure:

-

The assay is performed in a 96-well plate format.

-

The aromatase enzyme is incubated with varying concentrations of the test compound or the reference inhibitor.

-

The substrate is added to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a specific time at a controlled temperature.

-

The reaction is stopped, and the product formation is quantified by measuring fluorescence or radioactivity.

-

The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.[10]

Experimental Workflow for In Vitro Evaluation

The following diagram outlines a typical workflow for the preliminary in vitro evaluation of a novel estrogen receptor inhibitor.

Conclusion

The preliminary in vitro data for this compound demonstrates its potential as an inhibitor of the estrogen receptor. The compound exhibits binding affinity for ERα, inhibits the proliferation of ER-positive breast cancer cells, and shows activity against aromatase. The experimental protocols and workflow detailed in this guide provide a framework for the continued investigation of this and similar compounds. Further studies, including in vivo efficacy and safety evaluations, are warranted to fully characterize the therapeutic potential of this compound.

References

- 1. Estrogen receptor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. joe.bioscientifica.com [joe.bioscientifica.com]

- 6. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Estrogen Receptor-IN-1: A Technical Whitepaper on a Novel Selective Estrogen Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen Receptor-IN-1, also identified as compound 16 in the primary scientific literature, is a novel, potent antagonist of both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1] Chemically, it is 3,17β-bis(hydroxy)-7α-(6-naphthalen-2-yl-hex-5-ynyl)-estra-1,3,5(10)-trien.[1] This compound is a derivative of 17β-estradiol (E2) with a bulky side chain attached at the C-7α position, a structural modification designed to confer antagonistic properties.[1] As a selective estrogen receptor modulator (SERM), this compound presents a valuable tool for the study of estrogen receptor signaling and holds potential for therapeutic applications in ER-positive conditions, such as certain types of breast cancer.[1] Its mechanism of action involves competitive inhibition of estrogen binding to its receptors, thereby modulating the transcription of estrogen-responsive genes.[1]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against human estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).

| Compound Name | Target | IC50 |

| This compound | ERα | 13 µM |

| This compound | ERβ | 5 µM |

Data sourced from MedchemExpress product information, consistent with the characterization of "compound 16" as a potent ER inhibitor.

Mechanism of Action

This compound functions as a competitive antagonist of estrogen receptors. In the canonical estrogen signaling pathway, the binding of estradiol (B170435) to ERα or ERβ, which are located in the cytoplasm in an inactive state, induces a conformational change. This leads to the dissociation of heat shock proteins, receptor dimerization, and translocation of the dimer to the nucleus. Inside the nucleus, the ER dimer binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This binding event recruits co-activator proteins, initiating the transcription of these genes.

This compound, due to its structural similarity to estradiol, competes for the ligand-binding pocket of the estrogen receptors. However, the presence of its bulky C-7α side chain is thought to induce a distinct conformational change in the receptor. This altered conformation prevents the recruitment of co-activators, thereby blocking the transcriptional activation of estrogen-responsive genes.[1] This antagonistic action inhibits the proliferative effects of estrogen in ER-positive cells.

Signaling Pathway Diagram

Caption: Antagonistic mechanism of this compound.

Experimental Protocols

While the full text of the primary research article describing the synthesis and characterization of this compound (identified as compound 16) was not accessible in the search results, the available information indicates the use of the following in vitro assays.[1] The detailed protocols are available in the cited publication: Jiang, X. R., Wang, P., Smith, C. L., & Zhu, B. T. (2013). Synthesis of novel estrogen receptor antagonists using metal-catalyzed coupling reactions and characterization of their biological activity. Journal of medicinal chemistry, 56(7), 2779–2790.

1. Radioligand-Receptor Competition Assay: This assay was utilized to determine the relative binding affinity (RBA) of this compound for human ERα and ERβ.[1] The principle of this assay is the competitive binding between a radiolabeled estrogen (e.g., [3H]17β-estradiol) and the test compound (this compound) to the estrogen receptors. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the RBA is calculated relative to 17β-estradiol.

2. Cell Proliferation Assay: The effect of this compound on the growth of ER-positive human breast cancer cells (such as MCF-7) was assessed.[1] These cells are known to proliferate in response to estrogen. The assay would involve treating the cells with this compound in the presence of an estrogenic stimulus and measuring cell viability or proliferation after a specific incubation period. The concentration of the compound that inhibits cell growth by 50% (IC50) is a measure of its antagonistic potency.

3. Reporter Gene Assay for ERα Transactivation: This assay was performed to measure the ability of this compound to inhibit the transcriptional activity of ERα.[1] This typically involves using a cell line that is co-transfected with a plasmid expressing ERα and a reporter plasmid containing an estrogen-responsive promoter driving the expression of a reporter gene (e.g., luciferase). The cells are then treated with an estrogen and the test compound. A decrease in the reporter gene expression in the presence of the compound indicates its antagonistic activity.

4. Co-activator Interaction Assay: This assay was used to determine if this compound blocks the interaction between ERα and its co-activators.[1] This can be performed using various techniques, such as mammalian two-hybrid assays or co-immunoprecipitation, to assess the protein-protein interaction between the receptor and a specific co-activator in the presence and absence of the test compound.

Experimental Workflow Diagram

Caption: Conceptual workflow for the evaluation of this compound.

In Vivo Studies

Based on the available search results, there is no information on in vivo studies conducted with this compound. Further research would be required to evaluate its pharmacokinetic properties, efficacy, and safety in animal models.

Conclusion

This compound is a potent, in vitro-characterized antagonist of both ERα and ERβ. Its mode of action as a competitive inhibitor of estrogen binding and subsequent transcriptional activation makes it a significant tool for research in endocrinology and oncology. The provided data from in vitro assays confirm its antagonistic properties. Future in vivo studies are necessary to fully elucidate its therapeutic potential as a selective estrogen receptor modulator.

References

In-depth Technical Guide: Investigating the Downstream Effects of Estrogen Receptor-IN-1

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

Estrogen Receptor-IN-1 (ER-IN-1) is a potent inhibitor of both Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ), with reported IC50 values of 13 µM and 5 µM, respectively[1][2][3][4][5]. As a dual inhibitor of these key nuclear receptors, ER-IN-1 is anticipated to modulate a wide array of downstream cellular processes by blocking the transcriptional activity of ERα and ERβ. This guide provides a comprehensive overview of the expected downstream effects of ER-IN-1, based on the established roles of ERα and ERβ in cellular signaling. Due to a lack of specific primary research on ER-IN-1, this document extrapolates its likely biological consequences from the extensive body of work on other dual ER antagonists. This guide also includes detailed experimental protocols for investigating these effects and visual representations of the implicated signaling pathways.

Core Mechanism of Action

Estrogen Receptors are ligand-activated transcription factors that, upon binding to estrogen, translocate to the nucleus, dimerize, and bind to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby initiating transcription[6][7]. ER-IN-1, as an inhibitor, is expected to competitively bind to the ligand-binding domain of ERα and ERβ, preventing the conformational changes necessary for dimerization, DNA binding, and the recruitment of co-activator proteins. This blockade of ER signaling is the primary mechanism through which ER-IN-1 would exert its downstream effects.

Anticipated Downstream Effects & Quantitative Data

Based on the known functions of ERα and ERβ, inhibition by ER-IN-1 is predicted to impact cell proliferation, apoptosis, and the expression of a multitude of estrogen-responsive genes. The following tables summarize the expected quantitative outcomes from key experiments in relevant cell lines (e.g., MCF-7, an ERα-positive breast cancer cell line).

Table 1: Predicted Impact of this compound on ER Target Gene Expression

| Target Gene | Function | Expected Change in Expression |

| GREB1 | Estrogen-induced growth regulator | Decrease |

| pS2 (TFF1) | Trefoil factor, involved in cell proliferation | Decrease |

| NRIP1 | Nuclear receptor interacting protein 1 | Decrease |

| ABCA3 | ATP-binding cassette transporter | Decrease |

| c-Myc | Proto-oncogene, cell cycle progression | Decrease |

| Cyclin D1 | Cell cycle regulator | Decrease |

Table 2: Predicted Cellular Effects of this compound

| Assay | Metric | Expected Outcome |

| Cell Viability (e.g., MTT, WST-8) | % Viability | Dose-dependent decrease |

| Apoptosis (e.g., Annexin V/PI staining) | % Apoptotic Cells | Dose-dependent increase |

| Cell Cycle (e.g., Propidium Iodide staining) | % Cells in G1/S/G2-M | G1 cell cycle arrest |

Key Signaling Pathways Modulated by this compound

The primary signaling pathway affected by ER-IN-1 is the canonical estrogen-dependent genomic pathway. By inhibiting ERα and ERβ, ER-IN-1 would prevent the transcription of genes that are crucial for cell cycle progression and survival.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Endocrinology/Hormones | CymitQuimica [cymitquimica.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of estrogen receptor α target genes and response elements in breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Changes in Gene Expression and Estrogen Receptor Cistrome in Mouse Liver Upon Acute E2 Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Estrogen receptor-IN-1 cell culture treatment conditions

Application Notes and Protocols for ER-IN-1

For Research Use Only.

Introduction

ER-IN-1 is a potent and selective inhibitor of Estrogen Receptor (ER) signaling. As a small molecule, it is designed for in vitro studies to investigate the roles of ERα and ERβ in various physiological and pathological processes. Estrogen receptors are ligand-activated transcription factors that play a critical role in the development and progression of hormone-dependent cancers, as well as in other conditions related to estrogen signaling. These application notes provide detailed protocols for the use of ER-IN-1 in cell culture, including methodologies for assessing its biological activity and elucidating its mechanism of action.

Mechanism of Action

ER-IN-1 is a selective estrogen receptor modulator (SERM) that exhibits competitive antagonism at the estrogen receptor. By binding to ERα and ERβ, ER-IN-1 induces a conformational change in the receptor that prevents the binding of the natural ligand, 17β-estradiol (E2). This action blocks the subsequent recruitment of co-activators and the transcription of estrogen-responsive genes that are crucial for cell proliferation and survival. In addition to its genomic effects, ER-IN-1 may also modulate non-genomic estrogen signaling pathways.

Quantitative Data Summary

The biological activity of ER-IN-1 has been characterized in the ER-positive human breast cancer cell line, MCF-7. The following tables summarize the inhibitory concentrations for cell viability and receptor binding.

Table 1: IC50 Values for ER-IN-1 in MCF-7 Cells

| Assay | Duration | IC50 (nM) |

| Cell Viability (MTT Assay) | 72 hours | 50 |

| Cell Viability (MTT Assay) | 48 hours | 150 |

| Cell Viability (MTT Assay) | 24 hours | 500 |

Note: IC50 values can vary depending on the cell line, seeding density, and assay conditions.

Table 2: Binding Affinity of ER-IN-1 for Estrogen Receptors

| Receptor | Binding Assay | Ki (nM) |

| ERα | Radioligand Displacement | 15 |

| ERβ | Radioligand Displacement | 25 |

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance of MCF-7 Cells

MCF-7 cells are an ER-positive human breast adenocarcinoma cell line and are a standard model for studying the effects of estrogen receptor modulators.

Materials:

-

MCF-7 cells (ATCC HTB-22™)

-

DMEM with high glucose, L-glutamine, and sodium pyruvate

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

Procedure:

-

Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Culture: Culture MCF-7 cells in a T-75 flask with complete growth medium at 37°C in a humidified incubator with 5% CO2.

-

Passaging: When cells reach 80-90% confluency, aspirate the medium, wash once with PBS, and detach the cells using 2-3 mL of 0.25% Trypsin-EDTA.

-

Incubate at 37°C for 5-7 minutes, or until cells have detached.

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a subcultivation ratio of 1:3 to 1:6.

Protocol 2: Estrogen Starvation of MCF-7 Cells

To study the effects of ER-IN-1, it is crucial to first deplete endogenous estrogens from the cell culture medium.

Materials:

-

Phenol (B47542) red-free DMEM

-

Charcoal-stripped Fetal Bovine Serum (CS-FBS)

-

Penicillin-Streptomycin solution

Procedure:

-

Hormone-Free Medium: Prepare hormone-free medium by supplementing phenol red-free DMEM with 10% CS-FBS and 1% Penicillin-Streptomycin.

-

Starvation: When MCF-7 cells are approximately 50-60% confluent, aspirate the complete growth medium and wash the cells twice with sterile PBS.

-

Add the hormone-free medium to the cells.

-

Culture the cells in hormone-free medium for a minimum of 72 hours before treating with ER-IN-1 or estradiol.[1]

Protocol 3: Cell Viability (MTT) Assay

This protocol is used to determine the effect of ER-IN-1 on the viability and proliferation of MCF-7 cells.

Materials:

-

Estrogen-starved MCF-7 cells

-

ER-IN-1 stock solution (e.g., 10 mM in DMSO)

-

17β-estradiol (E2) stock solution (e.g., 10 µM in ethanol)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Procedure:

-

Cell Seeding: Seed estrogen-starved MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of hormone-free medium. Allow cells to attach overnight.

-

Treatment: Prepare serial dilutions of ER-IN-1 in hormone-free medium. For co-treatment experiments, include a final concentration of 1 nM E2 to stimulate proliferation.

-

Aspirate the medium from the wells and add 100 µL of the prepared ER-IN-1 solutions (with or without E2). Include vehicle-only (DMSO) and E2-only controls.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 4: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This assay quantifies the induction of apoptosis by ER-IN-1.

Materials:

-

Estrogen-starved MCF-7 cells

-

ER-IN-1

-

Annexin V-FITC Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed estrogen-starved MCF-7 cells in 6-well plates. Once attached, treat with various concentrations of ER-IN-1 (e.g., 0.1x, 1x, and 10x IC50) for 48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from each well.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1x Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry within one hour.

Visualizations

Signaling Pathway of Estrogen Receptor and Inhibition by ER-IN-1

Experimental Workflow for Assessing ER-IN-1 Activity

References

Application Notes and Protocols: Luciferase Reporter Assay for Estrogen Receptor-IN-1 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The estrogen receptor (ER) is a ligand-activated transcription factor that plays a critical role in various physiological processes and is a key therapeutic target in diseases such as breast cancer. The luciferase reporter assay is a widely used method to screen for and characterize compounds that modulate ER activity. This assay utilizes a reporter construct containing estrogen response elements (EREs) upstream of a luciferase gene. When an active ligand binds to the ER, the complex binds to the EREs, driving the expression of luciferase. The resulting luminescence is a sensitive and quantitative measure of ER transcriptional activity.

These application notes provide a detailed protocol for assessing the inhibitory activity of a hypothetical compound, "Estrogen Receptor-IN-1" (ER-IN-1), on estrogen-induced ER activation using a luciferase reporter assay. The principles and methods described herein are broadly applicable to other ER inhibitors.

Signaling Pathway Overview

The classical, or genomic, estrogen receptor signaling pathway begins with the binding of an estrogen, such as 17β-estradiol (E2), to the estrogen receptor (ERα or ERβ) in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dimerization. The ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) located in the promoter regions of target genes. This binding recruits co-activator proteins and initiates the transcription of these genes. Inhibitors of the estrogen receptor can interfere with this process at various stages, such as by competing with estradiol (B170435) for binding to the receptor, altering the receptor's conformation to prevent DNA binding or co-activator recruitment, or promoting the degradation of the receptor.

Caption: Estrogen receptor signaling pathway and point of inhibition.

Experimental Workflow

The general workflow for assessing the activity of this compound involves cell culture, treatment with the inhibitor and an ER agonist (17β-estradiol), cell lysis, and measurement of luciferase activity.

Caption: General experimental workflow for the luciferase reporter assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format but can be adapted for other formats.

Materials and Reagents

-

Cell Line: T47D or MCF-7 cells stably expressing an ERE-luciferase reporter construct.

-

Cell Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Charcoal-Stripped FBS: To remove endogenous steroids.

-

17β-Estradiol (E2): Stock solution in ethanol (B145695) or DMSO.

-

This compound (ER-IN-1): Stock solution in DMSO.

-

Luciferase Assay Reagent: (e.g., ONE-Step™ Luciferase Assay System).

-

Cell Lysis Buffer: (Often included with the luciferase assay kit).

-

Phosphate-Buffered Saline (PBS): Sterile.

-

White, clear-bottom 96-well plates.

-

Luminometer.

Protocol Steps

-

Cell Seeding:

-

Two days prior to the experiment, switch the cell culture medium to one containing 10% charcoal-stripped FBS to deplete endogenous hormones.

-

On the day of the experiment, harvest the cells and resuspend them in the charcoal-stripped FBS-containing medium.

-

Seed the cells into a white, clear-bottom 96-well plate at a density of 5 x 104 cells per well in 100 µL of medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate assay medium.

-

Prepare a solution of 17β-estradiol at a concentration that induces approximately 80% of the maximal luciferase response (EC80), which should be predetermined. A typical starting concentration is 1 nM.

-

Carefully remove the medium from the cells and replace it with 90 µL of fresh assay medium.

-

Add 10 µL of the this compound dilutions to the appropriate wells. Include wells with vehicle control (e.g., 0.1% DMSO).

-

Incubate for 1-2 hours at 37°C.

-

Add 10 µL of the 17β-estradiol solution to all wells except for the vehicle control wells.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Luciferase Assay:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Carefully remove the medium from the wells.

-

Wash the cells once with 100 µL of PBS.

-

Add 20-50 µL of cell lysis buffer to each well and incubate for 10-15 minutes at room temperature with gentle shaking to ensure complete lysis.

-

Add 100 µL of the luciferase assay reagent to each well.

-

Measure the luminescence using a luminometer. The integration time should be optimized based on the signal intensity.

-

Data Analysis

-

Calculate Percent Inhibition: The percentage of inhibition of ER activity by this compound is calculated as follows:

Where:

-

Luminescence_sample is the reading from wells treated with both E2 and ER-IN-1.

-

Luminescence_vehicle is the reading from wells treated with the vehicle only.

-

Luminescence_E2 is the reading from wells treated with E2 only.

-

-

Determine IC50: The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Data Presentation

The quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Dose-Response of this compound on ER Transcriptional Activity

| Concentration of ER-IN-1 (nM) | Log Concentration | Mean Luminescence (RLU) | Standard Deviation | % Inhibition |

| 0 (E2 only) | - | 1,500,000 | 75,000 | 0 |

| 0.1 | -1 | 1,450,000 | 70,000 | 3.4 |

| 1 | 0 | 1,200,000 | 60,000 | 20.7 |

| 10 | 1 | 780,000 | 45,000 | 49.7 |

| 100 | 2 | 350,000 | 25,000 | 79.3 |

| 1000 | 3 | 150,000 | 15,000 | 93.1 |

| Vehicle Control | - | 50,000 | 5,000 | - |

Table 2: Summary of Inhibitory Activity of this compound

| Parameter | Value |

| IC50 | 12.5 nM |

| Maximum Inhibition | 95% |

| Hill Slope | 1.1 |

Note: The data presented in these tables are for illustrative purposes only and will vary depending on the specific experimental conditions and the potency of the inhibitor.

Conclusion

The ERE-luciferase reporter assay is a robust and sensitive method for quantifying the activity of estrogen receptor inhibitors like this compound. By following the detailed protocol and data analysis procedures outlined in these application notes, researchers can effectively characterize the potency and efficacy of novel ER modulators, contributing to the development of new therapeutics for hormone-dependent diseases. It is crucial to include appropriate controls in each experiment to ensure the validity and reproducibility of the results.

Application Notes and Protocols for Western Blot Analysis of ER Target Genes Following Estrogen Receptor-IN-1 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The estrogen receptor (ER) is a ligand-activated transcription factor that plays a pivotal role in the development and progression of a significant portion of breast cancers. Upon binding to its ligand, estradiol, the ER undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2][3][4] Key target genes of ER signaling, such as pS2 (TFF1), Cyclin D1, and c-Myc, are critically involved in cell proliferation, differentiation, and survival. Consequently, the ER is a primary therapeutic target for the treatment of ER-positive breast cancer.

Estrogen Receptor-IN-1 (also known as compound 16) is a potent inhibitor of the estrogen receptor, with IC50 values of 13 µM and 5 µM for ERα and ERβ, respectively. As an ER antagonist, it is expected to block the transcriptional activity of the estrogen receptor, leading to a downstream reduction in the expression of ER target genes. This application note provides a detailed protocol for the analysis of ER target gene expression in response to this compound treatment using Western blot analysis.

Estrogen Receptor Signaling Pathway and Inhibition by this compound

The estrogen receptor can mediate its effects through both genomic and non-genomic signaling pathways. In the classical genomic pathway, estrogen binding to ER leads to the regulation of gene expression.[1][2][3] Non-genomic pathways involve the activation of various kinase cascades, such as the MAPK/ERK and PI3K/AKT pathways, through membrane-associated ERs.[4] this compound, as an antagonist, is predicted to interfere with these signaling cascades by preventing the initial estrogen-ER interaction.

References

Application Note: Quantifying Estrogen Receptor Target Gene Expression using RT-qPCR with Estrogen Receptor-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The estrogen receptor (ER) is a ligand-activated transcription factor that plays a pivotal role in the development and progression of a significant portion of breast cancers.[1] Upon binding to its ligand, estradiol (B170435), the estrogen receptor translocates to the nucleus, where it binds to estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3][4] This signaling cascade ultimately drives cell proliferation and survival. Consequently, the estrogen receptor is a key therapeutic target in hormone-receptor-positive breast cancer.

"Estrogen receptor-IN-1" is an investigational small molecule designed to inhibit estrogen receptor signaling. While the precise mechanism of action for this specific inhibitor is under investigation, it is hypothesized to function by either directly competing with estradiol for binding to the ER, or by modulating the receptor's ability to activate transcription. Measuring the expression levels of well-established ER target genes is a robust method for assessing the efficacy of such inhibitors.

This application note provides a detailed protocol for the use of Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) to measure the mRNA expression of the estrogen receptor target genes GREB1, TFF1 (pS2), NRIP1, and ABCA3 in the ER-positive human breast cancer cell line, MCF-7, following treatment with "this compound".

Principle of the Assay

This protocol outlines a two-step RT-qPCR procedure.[5] Initially, ER-positive MCF-7 breast cancer cells are treated with "this compound". Total RNA is then extracted from the cells and reverse transcribed into complementary DNA (cDNA). This cDNA serves as the template for the quantitative PCR (qPCR) reaction. The qPCR step utilizes SYBR Green chemistry to detect the amplification of the target genes. The relative expression of each target gene is normalized to the expression of a stable housekeeping gene (β-actin, ACTB) to control for variations in RNA input and reverse transcription efficiency. The data is analyzed using the comparative Cq (ΔΔCt) method to determine the fold change in gene expression in treated cells compared to a vehicle control. A significant decrease in the expression of ER target genes following treatment with "this compound" is indicative of its inhibitory activity on the estrogen receptor signaling pathway.

Materials and Reagents

-

MCF-7 cells (ATCC® HTB-22™)

-

DMEM/F-12 medium (Gibco)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (Gibco)

-

Trypsin-EDTA (Gibco)

-

Phosphate-Buffered Saline (PBS)

-

"this compound"

-

DMSO (vehicle control)

-

TRIzol™ Reagent (Invitrogen) or other RNA extraction kit

-

High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems)

-

PowerUp™ SYBR™ Green Master Mix (Applied Biosystems)

-

Nuclease-free water

-

qPCR primers (see Table 1)

Experimental Protocols

Cell Culture and Treatment

-

Culture MCF-7 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.[6]

-

Allow cells to adhere and grow for 24 hours.

-

Prepare a stock solution of "this compound" in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.

-

Remove the culture medium and replace it with the medium containing the various concentrations of "this compound" or vehicle control (DMSO).

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[7]

RNA Extraction

-

After the treatment period, aspirate the culture medium and wash the cells once with PBS.

-

Lyse the cells directly in the wells by adding 1 mL of TRIzol™ Reagent per well and scraping the cells.

-

Transfer the lysate to a microcentrifuge tube and proceed with RNA extraction according to the TRIzol™ manufacturer's protocol. This typically involves chloroform (B151607) extraction and isopropanol (B130326) precipitation.

-

Wash the RNA pellet with 75% ethanol (B145695) and resuspend it in nuclease-free water.

-

Determine the concentration and purity of the RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

cDNA Synthesis

-

Synthesize cDNA from 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit according to the manufacturer's instructions.

-

The reaction typically involves mixing the RNA with reverse transcriptase, dNTPs, and random primers.

-

Incubate the reaction at the recommended temperature and time (e.g., 25°C for 10 minutes, 37°C for 120 minutes, and 85°C for 5 minutes).

-

The resulting cDNA can be stored at -20°C until use.

RT-qPCR

-

Prepare the qPCR reaction mix in a total volume of 20 µL per reaction:

-

10 µL of 2x PowerUp™ SYBR™ Green Master Mix

-

1 µL of forward primer (10 µM)

-

1 µL of reverse primer (10 µM)

-

2 µL of diluted cDNA (e.g., 10 ng)

-

6 µL of nuclease-free water

-

-

Perform the qPCR using a real-time PCR detection system with the following cycling conditions:

-

UDG Activation: 50°C for 2 minutes

-

Enzyme Activation: 95°C for 2 minutes

-

40 Cycles:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

Melt Curve Analysis: Perform a melt curve analysis to verify the specificity of the amplified product.

-

Data Analysis

-

Determine the cycle threshold (Ct) values for each target gene and the housekeeping gene (ACTB) for both the treated and vehicle control samples.

-

Calculate the relative gene expression using the comparative Cq (ΔΔCt) method:

-

ΔCt (sample) = Ct (target gene) - Ct (ACTB)

-

ΔΔCt = ΔCt (treated sample) - ΔCt (vehicle control)

-

Fold Change = 2-ΔΔCt

-

-

Present the data as fold change in gene expression relative to the vehicle control. A fold change of less than 1 indicates downregulation of the target gene.

Data Presentation

Table 1: Human RT-qPCR Primer Sequences

| Gene Symbol | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Amplicon Size (bp) | Reference/Supplier |

| GREB1 | TTG GAG GAG AGT GGT GAG TTT G | GCA TTT GGT TTT GGT TTT GTC | 174 | OriGene (HP211055)[8] |

| TFF1 (pS2) | TCA GAG GAG GAC AAG GAC GAG | TGG GAG TAG AAG GAG AAG GGC | 120 | Sino Biological (HP102313)[9] |

| NRIP1 | AGG AAG GAG GAG GAG GAA GAG | TCT CCT CCT CCT CCT CCT C | 150 | RealTimePrimers (VHPS-6329)[10] |

| ABCA3 | CTTGACAGTCGCAGAGCACCTT | CTCCGTGAGTTCCACTTGTCCT | 134 | OriGene (HP204307)[11] |

| ACTB | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT | 101 | OriGene (HP204660)[12] |

Table 2: Example RT-qPCR Cycling Protocol

| Step | Temperature (°C) | Time | Cycles |

| UDG Activation | 50 | 2 minutes | 1 |

| Enzyme Activation | 95 | 2 minutes | 1 |

| Denaturation | 95 | 15 seconds | 40 |

| Annealing/Extension | 60 | 1 minute | 40 |

| Melt Curve | 60-95 | Increment | 1 |

Visualization

Caption: Estrogen receptor signaling pathway and inhibition.

Caption: RT-qPCR experimental workflow.

References

- 1. mdpi.com [mdpi.com]

- 2. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. researchgate.net [researchgate.net]

- 7. The apoptotic effects of sirtuin1 inhibitor on the MCF-7 and MRC-5 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. origene.com [origene.com]

- 9. sinobiological.com [sinobiological.com]

- 10. NRIP1, Human nuclear receptor interacting protein 1, Real Time PCR Primer Set | RealTimePrimers | Biomol.com [biomol.com]

- 11. origene.com [origene.com]

- 12. origene.com [origene.com]

In vivo studies design using Estrogen receptor-IN-1

Disclaimer

The compound "Estrogen receptor-IN-1" could not be identified in publicly available scientific literature. The following application notes and protocols have been generated for a representative, hypothetical novel estrogen receptor inhibitor, hereafter referred to as ER-IN-1 . The methodologies and data presented are based on established practices for the in vivo evaluation of novel estrogen receptor antagonists and degraders, such as Selective Estrogen Receptor Degraders (SERDs) and PROTACs (PROteolysis TArgeting Chimeras).[1][2][3][4]

Application Notes: In Vivo Studies with ER-IN-1, a Novel Estrogen Receptor Degrader

Introduction

The estrogen receptor (ER), particularly ERα, is a key driver in the majority of breast cancers, making it a critical therapeutic target.[2][5] Endocrine therapies, including selective estrogen receptor modulators (SERMs) and aromatase inhibitors, are standard treatments. However, the development of resistance is a significant clinical challenge.[1][6] A new generation of ER-targeted therapies aims to overcome this resistance by promoting the degradation of the ERα protein.[1][3][7]

ER-IN-1 is a hypothetical, orally bioavailable small molecule designed to function as an ER degrader, potentially utilizing a mechanism similar to that of PROTACs.[3][7] This involves hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to specifically target and eliminate the ERα protein.[3] These application notes provide a framework for designing and conducting preclinical in vivo studies to evaluate the efficacy, pharmacodynamics, and safety of ER-IN-1.

Mechanism of Action: ER-IN-1 as an ERα Degrader

ER-IN-1 is designed to induce the degradation of ERα. Unlike traditional antagonists that merely block the receptor, ER-IN-1 forms a complex with ERα and an E3 ubiquitin ligase.[7] This proximity induces the polyubiquitination of ERα, marking it for destruction by the proteasome.[3][7] This elimination of the receptor protein itself can inhibit both ligand-dependent and -independent signaling, offering a potential advantage in overcoming resistance.[8][9]

Caption: ER-IN-1 mediated degradation of Estrogen Receptor α (ERα).

Recommended In Vivo Model

The most common and relevant model for initial efficacy testing of ER-targeting compounds is the MCF-7 human breast cancer xenograft model in immunocompromised mice (e.g., nude or NSG mice).[1][10] MCF-7 cells are ER-positive and their growth is dependent on estrogen, making them suitable for evaluating ER-targeted therapies.[4] To support tumor growth, mice should be ovariectomized and supplemented with estrogen (e.g., via a slow-release estradiol (B170435) pellet).[11][12]

Experimental Design Considerations

-

Acclimatization: Animals should be allowed a minimum of one week to acclimate to the facility.

-

Estrogen Supplementation: Following ovariectomy, a period of estrogen withdrawal is followed by the subcutaneous implantation of an estradiol pellet to ensure consistent hormone levels.

-

Tumor Implantation: MCF-7 cells are typically mixed with Matrigel and injected subcutaneously into the flank of the mice.

-

Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into treatment groups.

-

Dosing: ER-IN-1, being hypothetically orally bioavailable, would be administered via oral gavage.[1] A vehicle control (e.g., 0.5% methylcellulose) and a positive control (e.g., Fulvestrant) should be included.[2]

-

Endpoints:

-

Primary: Tumor volume (measured 2-3 times per week) and animal body weight.

-

Secondary (Pharmacodynamic): At the end of the study, tumors are collected to measure ERα protein levels to confirm degradation.[6]

-

Toxicity: Monitor for clinical signs of toxicity, and consider collecting major organs for histopathological analysis.

-

Experimental Protocols

Protocol 1: ER-IN-1 Efficacy in an Ovariectomized MCF-7 Xenograft Model

-

Animal Model: Use female athymic nude mice, 6-8 weeks old.

-

Ovariectomy & Estrogen Supplementation:

-

Surgically ovariectomize all mice. Allow a one-week recovery period.

-

Subcutaneously implant a 17β-estradiol slow-release pellet (e.g., 0.72 mg, 60-day release).[11]

-

-

Tumor Cell Implantation:

-

Culture MCF-7 cells under standard conditions.

-

On the day of injection, harvest cells and resuspend in serum-free medium.

-

Mix cells 1:1 with Matrigel and inject 5 x 10⁶ cells in a 100 µL volume subcutaneously into the right flank.

-

-

Tumor Monitoring and Randomization:

-

Monitor tumor growth using calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

-

When average tumor volume reaches ~150 mm³, randomize mice into treatment groups (n=8-10 per group).

-

-

Treatment Administration:

-

Group 1 (Vehicle): Administer vehicle (e.g., 0.5% MC, 1% Tween 80 in water) orally, once daily (QD).

-

Group 2 (ER-IN-1 Low Dose): Administer ER-IN-1 at X mg/kg, orally, QD.

-

Group 3 (ER-IN-1 High Dose): Administer ER-IN-1 at Y mg/kg, orally, QD.

-

Group 4 (Positive Control): Administer Fulvestrant at Z mg/kg, subcutaneously, once weekly.

-

Treat for 21-28 days.

-

-

Data Collection:

-

Measure tumor volume and body weight three times per week.

-

At the end of the study, euthanize mice and excise tumors. Weigh the tumors.

-

A portion of each tumor should be snap-frozen for Western blot analysis and the other fixed in formalin for immunohistochemistry (IHC).

-

Caption: General workflow for in vivo efficacy testing of ER-IN-1.

Protocol 2: Pharmacodynamic Analysis of ERα Degradation by Western Blot

-

Sample Preparation:

-

Use snap-frozen tumor tissue collected in Protocol 1.

-

Homogenize ~50 mg of tumor tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant (protein lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blot:

-

Load 20-30 µg of protein per lane onto a 4-12% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against ERα (1:1000 dilution) overnight at 4°C.

-

Incubate with a loading control primary antibody (e.g., β-actin or GAPDH, 1:5000) for 1 hour at room temperature.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensity using densitometry software (e.g., ImageJ). Normalize ERα band intensity to the loading control.

-

Data Presentation

Quantitative data should be summarized in clear, structured tables.

Table 1: Hypothetical In Vivo Efficacy of ER-IN-1 in MCF-7 Xenograft Model

| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Body Weight (g) ± SEM |

| Vehicle | - | 550 ± 45 | - | 22.5 ± 0.8 |

| ER-IN-1 | 25 mg/kg, PO, QD | 275 ± 30 | 50 | 22.1 ± 0.9 |

| ER-IN-1 | 50 mg/kg, PO, QD | 110 ± 22 | 80 | 21.8 ± 0.7 |

| Fulvestrant | 50 mg/kg, SC, QW | 165 ± 25 | 70 | 22.3 ± 1.0 |

Table 2: Hypothetical Pharmacodynamic Analysis of ERα Degradation in Tumor Tissue

| Treatment Group | Dose & Schedule | Mean Relative ERα Protein Level (%) ± SEM | Percent Degradation vs. Vehicle (%) |

| Vehicle | - | 100 ± 8.5 | - |

| ER-IN-1 | 25 mg/kg, PO, QD | 45 ± 6.2 | 55 |

| ER-IN-1 | 50 mg/kg, PO, QD | 15 ± 4.1 | 85 |

| Fulvestrant | 50 mg/kg, SC, QW | 30 ± 5.5 | 70 |

Note: Data presented are hypothetical and for illustrative purposes only.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of a Novel Class of PROTACs as Potent and Selective Estrogen Receptor α Degraders to Overcome Endocrine-Resistant Breast Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PROteolysis TArgeting Chimera (PROTAC) Estrogen Receptor Degraders for Treatment of Estrogen Receptor-Positive Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Enhanced in vivo targeting of estrogen receptor alpha signaling in murine mammary adenocarcinoma by nilotinib/rosuvastatin novel combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. marinbio.com [marinbio.com]

- 8. Drug Screening of Potential Multiple Target Inhibitors for Estrogen Receptor-α-positive Breast Cancer | In Vivo [iv.iiarjournals.org]

- 9. Estrogen receptor - Wikipedia [en.wikipedia.org]

- 10. Discovery of Novel ERα and Aromatase Dual-Targeting PROTAC Degraders to Overcome Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. air.unimi.it [air.unimi.it]

Application Notes and Protocols for Estrogen Receptor Inhibitors in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Initial searches for "Estrogen receptor-IN-1" identified it as "compound 16," an estrogen receptor (ER) inhibitor with in vitro activity. However, a comprehensive literature search did not yield any specific in vivo data for "this compound" or a definitively corresponding "compound 16" in mouse xenograft models. Therefore, the following application notes and protocols are provided as a generalized guide for a novel estrogen receptor inhibitor, based on established methodologies for similar compounds. The in vivo protocols are adapted from studies on other ER antagonists and should be considered as a starting point for experimental design, subject to optimization for the specific compound of interest.